SGLT2 Selectivity of Luseogliflozin Versus Canagliflozin, Dapagliflozin, Empagliflozin, Ipragliflozin, and Tofogliflozin
Luseogliflozin exhibits an SGLT2/SGLT1 selectivity ratio of 1,770-fold, derived from IC50 values of 2.26 nM for SGLT2 and 3,990 nM for SGLT1 [1]. In comparative in vitro assays against human SGLT1 and SGLT2 expressed in CHO-K1 cells, luseogliflozin demonstrates substantially higher selectivity than canagliflozin (155-fold) and ipragliflozin (254-fold), while its selectivity is lower than that of tofogliflozin (2,912-fold) and empagliflozin (2,680-fold) [1].
| Evidence Dimension | SGLT2/SGLT1 selectivity ratio (fold) |
|---|---|
| Target Compound Data | 1,770-fold (IC50 SGLT2: 2.26 nM; IC50 SGLT1: 3,990 nM) |
| Comparator Or Baseline | Canagliflozin: 155-fold (IC50 SGLT2: 4.4 nM; SGLT1: 684 nM); Dapagliflozin: 1,242-fold (IC50 SGLT2: 1.12 nM; SGLT1: 1,391 nM); Empagliflozin: 2,680-fold (IC50 SGLT2: 3.1 nM; SGLT1: 8,300 nM); Ipragliflozin: 254-fold (IC50 SGLT2: 7.38 nM; SGLT1: 1,876 nM); Tofogliflozin: 2,912-fold (IC50 SGLT2: 2.9 nM; SGLT1: 8,444 nM) |
| Quantified Difference | 11.4× higher selectivity than canagliflozin; 1.43× higher than dapagliflozin; 1.51× lower than empagliflozin; 6.97× higher than ipragliflozin; 1.65× lower than tofogliflozin |
| Conditions | In vitro inhibition of human SGLT1 and SGLT2 expressed in CHO-K1 cells |
Why This Matters
Higher SGLT2 selectivity may reduce SGLT1-mediated gastrointestinal adverse effects and influence bone metabolism outcomes, informing compound selection for target-specific studies [2].
- [1] Tahara A, Takasu T. Characterization and comparison of sodium-glucose cotransporter 2 inhibitors in pharmacokinetics, pharmacodynamics, and pharmacologic effects. J Pharmacol Sci. 2016;130(3):159-169. View Source
- [2] Sugawara M, Fukuda M, Sakuma I, et al. The effect of luseogliflozin on bone microarchitecture in older patients with type 2 diabetes: study protocol for a randomized controlled pilot trial using second-generation, high-resolution, peripheral quantitative computed tomography (HR-pQCT). Trials. 2020;21(1):379. View Source
